4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 1190013-60-5
VCID: VC4891229
InChI: InChI=1S/C24H22N4O2S2/c1-3-16-7-9-17(10-8-16)14-27-22(29)21-20(11-12-31-21)28-23(27)25-26-24(28)32-15-18-5-4-6-19(13-18)30-2/h4-13H,3,14-15H2,1-2H3
SMILES: CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)OC
Molecular Formula: C24H22N4O2S2
Molecular Weight: 462.59

4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

CAS No.: 1190013-60-5

Cat. No.: VC4891229

Molecular Formula: C24H22N4O2S2

Molecular Weight: 462.59

* For research use only. Not for human or veterinary use.

4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one - 1190013-60-5

Specification

CAS No. 1190013-60-5
Molecular Formula C24H22N4O2S2
Molecular Weight 462.59
IUPAC Name 8-[(4-ethylphenyl)methyl]-12-[(3-methoxyphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Standard InChI InChI=1S/C24H22N4O2S2/c1-3-16-7-9-17(10-8-16)14-27-22(29)21-20(11-12-31-21)28-23(27)25-26-24(28)32-15-18-5-4-6-19(13-18)30-2/h4-13H,3,14-15H2,1-2H3
Standard InChI Key RZUMVQYRLVIXNL-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)OC

Introduction

The compound 4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e] triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic molecule belonging to the class of thieno[2,3-e] triazolo[4,3-a]pyrimidines. These compounds are characterized by their multi-ring structure and have shown potential biological activities, including anti-cancer properties. The synthesis and analysis of such compounds are crucial in medicinal chemistry for developing new therapeutic agents.

Structural Features

This compound is classified under the category of pentaheterocyclic systems, known for their diverse pharmacological activities. The thieno[2,3-e] triazolo[4,3-a]pyrimidine framework is particularly interesting due to its potential applications in drug discovery and development. The specific structural components include a thieno ring fused with a triazole and pyrimidine moiety, which contribute to the compound's unique chemical properties.

Synthesis

The synthesis of 4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e] triazolo[4,3-a]pyrimidin-5(4H)-one typically involves several steps, requiring careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.

Biological Activities and Potential Applications

Compounds like 4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e] triazolo[4,3-a]pyrimidin-5(4H)-one have significant potential applications in medicinal chemistry. Their mechanism of action often involves interaction with biological targets such as enzymes or receptors. Molecular docking studies can provide insights into binding interactions at the molecular level, which are crucial for optimizing these compounds for enhanced efficacy and reduced side effects.

Comparison with Related Compounds

Other compounds in the thieno[2,3-e] triazolo[4,3-a]pyrimidine class have shown notable biological activities. For example, 4-(4-chlorophenyl)thieno[2,3-e] triazolo[4,3-a]pyrimidine-5(4H)-one exhibited significant anti-inflammatory activity, surpassing that of indomethacin in certain tests . This highlights the potential of these compounds in pharmacology.

Data Table: Comparison of Related Compounds

Compound NameBiological ActivityReference
4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e]124triazolo[4,3-a]pyrimidin-5(4H)-onePotential anti-cancer properties
4-(4-chlorophenyl)thieno[2,3-e]124triazolo[4,3-a]pyrimidine-5(4H)-oneAnti-inflammatory activity
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamidePotential 5-lipoxygenase (5-LOX) inhibitor

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